4'-Methoxy-[1,1'-biphenyl]-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H2,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPZTLDBOFJVTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Routes for Biphenyl (B1667301) Carboxamides
The construction of biphenyl carboxamides, including the target compound, typically involves a sequence of well-established reactions. These routes prioritize efficiency, selectivity, and the availability of starting materials.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biphenyl compounds. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of the 4'-Methoxy-[1,1'-biphenyl] core, this typically involves the coupling of a 3-substituted phenylboronic acid (or its ester) with a 4-methoxyphenyl (B3050149) halide.
Key features of this strategy include:
Catalyst System : A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is commonly used. The choice of ligand is crucial for reaction efficiency, with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands like SPhos being frequently employed.
Base : A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃), is essential for the activation of the organoboron species.
Solvent : A mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide) and an aqueous solution of the base is typically used.
The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. youtube.com The versatility and functional group tolerance of the Suzuki-Miyaura coupling make it a highly favored method for constructing the biphenyl backbone of 4'-Methoxy-[1,1'-biphenyl]-3-carboxamide. vulcanchem.comarabjchem.org
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Parameter | Typical Conditions |
| Aryl Halide | 3-Bromo- or 3-Iodobenzamide/nitrile/ester |
| Boronic Acid | 4-Methoxyphenylboronic acid |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand | PPh₃, SPhos, etc. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ |
| Solvent | Toluene/Water, Dioxane/Water |
| Temperature | 80-110 °C |
Once the biphenyl core is established, or on a precursor molecule, the carboxamide group is introduced. Palladium-catalyzed amidation reactions offer a direct and efficient method for this transformation, particularly from aryl halides. nih.gov This approach can be an alternative to traditional methods that involve the conversion of a carboxylic acid to an acid chloride. organic-chemistry.org
A notable method involves the palladium-catalyzed carbonylation of an aryl halide in the presence of an amine. This reaction introduces a carbonyl group and forms the amide bond in a single step. However, a more common strategy involves the synthesis of a biphenyl carboxylic acid or ester, which is then converted to the carboxamide.
A highly reliable and widely used method for introducing the carboxamide moiety is through the functional group interconversion of a carboxylic acid or its corresponding ester. imperial.ac.uk This two-step process typically involves:
Activation of the Carboxylic Acid : The carboxylic acid precursor, 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid, is activated to a more reactive species. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acid chloride.
Amination : The activated acid derivative is then reacted with ammonia (B1221849) (or an ammonia equivalent) to form the primary carboxamide.
Alternatively, direct amidation of the carboxylic acid can be achieved using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS). iucr.org Hydrolysis of a nitrile (CN) group on the biphenyl ring to a carboxamide is another viable synthetic route.
Table 2: Common Reagents for Carboxamide Formation from Carboxylic Acids
| Reagent(s) | Intermediate | Key Features |
| SOCl₂ or (COCl)₂ | Acid Chloride | Highly reactive, often requires careful handling. |
| DCC/NHS or EDC/NHS | Activated Ester | Milder conditions, good for sensitive substrates. |
| H₂O₂, base | - | Direct conversion from nitriles. |
Novel and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly synthetic methods. jddhs.comijpsjournal.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. ejcmpr.com
For the synthesis of this compound, green chemistry strategies could include:
Microwave-Assisted Synthesis : Microwave irradiation can significantly reduce reaction times for both the Suzuki-Miyaura coupling and the amidation steps, often leading to higher yields and cleaner reactions. mdpi.commdpi.com
Aqueous Micellar Catalysis : Performing palladium-catalyzed reactions in water using surfactants to form micelles can replace volatile organic solvents, thereby reducing the environmental impact. researchgate.net
Catalyst Development : The development of more active and recyclable palladium catalysts, including nanoparticle-based systems, can lead to lower catalyst loadings and easier purification. ejcmpr.com
Continuous Flow Synthesis : This technique offers advantages in terms of safety, scalability, and process control. beilstein-journals.org For instance, the Heck reaction, a related palladium-catalyzed C-C bond formation, has been successfully performed in continuous-flow reactors using supercritical carbon dioxide as a solvent. beilstein-journals.org
Stereoselective Synthesis and Control of Molecular Chirality (if applicable)
For this compound itself, the molecule is achiral. However, if chiral centers were to be introduced into the biphenyl backbone or its substituents, stereoselective synthesis would become a critical consideration. Atropisomerism, a type of axial chirality that can arise in sterically hindered biphenyls, is not expected in this specific compound due to the lack of bulky ortho-substituents that would restrict rotation around the biphenyl single bond.
Scale-Up Considerations for Laboratory Research Production
Transitioning the synthesis of this compound from a laboratory scale to larger-scale production for research purposes requires careful consideration of several factors:
Reagent Cost and Availability : The cost and availability of starting materials, catalysts, and reagents become more significant at a larger scale.
Reaction Conditions : Conditions that are feasible in a laboratory setting, such as cryogenic temperatures or high dilutions, may be impractical for larger batches. Optimization of reaction concentrations, temperatures, and times is crucial.
Purification : Chromatographic purification, which is common in small-scale synthesis, can be cumbersome and expensive for larger quantities. Crystallization or distillation are often preferred purification methods for scale-up.
Safety : The hazards associated with the reagents and reactions must be carefully managed. For example, the use of pyrophoric reagents or the evolution of toxic gases would require specialized equipment and procedures.
Theoretical and Computational Chemistry Investigations
Quantum Mechanical Studies and Electronic Structure Analysis
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. These studies can predict geometric parameters, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's stability and reactivity.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|
| 4,4'-dimethoxy-1,1'-biphenyl | - | - | 4.57 | researchgate.net |
| 3-methyl-4-nitro-1,1'-biphenyl | - | - | 4.06 | researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack).
In studies of similar biphenyl derivatives, MEP analysis has been used to identify reactive sites. researchgate.net For "4'-Methoxy-[1,1'-biphenyl]-3-carboxamide," the oxygen and nitrogen atoms of the carboxamide group, as well as the oxygen of the methoxy (B1213986) group, would be expected to be regions of high negative electrostatic potential. Conversely, the hydrogen atoms of the amide group and the aromatic protons would likely exhibit positive electrostatic potential. researchgate.net This distribution of charge is critical in determining how the molecule interacts with its environment, including biological receptors.
Molecular Docking Simulations with Biological Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a ligand to a protein target.
A hypothetical docking of "this compound" into the CB2 receptor would likely involve the biphenyl core inserting into a hydrophobic pocket of the receptor. The methoxy and carboxamide groups would be positioned to form specific interactions with amino acid residues in the binding site.
The stability of a ligand-protein complex is determined by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. The carboxamide group of "this compound" is capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). The aromatic rings of the biphenyl system can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the receptor's binding site. The methoxy group can also participate in hydrogen bonding as an acceptor.
In docking studies of other ligands with the CB2 receptor, key interactions often involve hydrogen bonds with residues like serine and threonine, and π-π stacking with phenylalanine residues. mdpi.com It is plausible that "this compound" would engage in similar interactions, contributing to its binding affinity and selectivity for the CB2 receptor.
| Functional Group | Potential Interaction Type | Interacting Partner in Receptor |
|---|---|---|
| Carboxamide (C=O) | Hydrogen Bond Acceptor | Amino acid residues with -OH or -NH groups (e.g., Ser, Thr, Asn, Gln) |
| Carboxamide (N-H) | Hydrogen Bond Donor | Amino acid residues with C=O or -OH groups (e.g., Asp, Glu, Ser) |
| Biphenyl Rings | π-π Stacking, Hydrophobic Interactions | Aromatic amino acid residues (e.g., Phe, Tyr, Trp), Hydrophobic residues (e.g., Leu, Val, Ile) |
| Methoxy Group | Hydrogen Bond Acceptor | Amino acid residues with -OH or -NH groups |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering detailed information on the conformational flexibility and dynamics of a ligand both in solution and when bound to a receptor.
Structure-Energy Relationship (SER) Studies
Structure-Energy Relationship (SER) studies are fundamental to understanding the stability and conformational preferences of this compound. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, to determine the molecule's optimal geometry and corresponding energy.
The key structural feature of this compound is the dihedral angle between the two phenyl rings of the biphenyl core. This angle is a result of the balance between steric hindrance from the ortho-hydrogens and the electronic effects of the substituents. The methoxy (-OCH3) group at the 4'-position and the carboxamide (-CONH2) group at the 3-position influence the electron distribution and, consequently, the rotational barrier around the central C-C bond.
Computational methods are used to construct a potential energy surface by systematically varying the dihedral angle and calculating the energy at each point. The minimum energy conformation corresponds to the most stable structure of the molecule. For similar biphenyl derivatives, DFT calculations at the B3LYP/6–311+G(d,p) level of theory have been effectively used to compare theoretical and experimental structural parameters nih.gov.
Frontier Molecular Orbital (FMO) analysis, which includes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical aspect of SER studies. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability and lower reactivity researchgate.net. For related methoxy-biphenyl compounds, HOMO-LUMO energy gaps have been calculated to be around 4.5 eV, indicating good stability researchgate.net. The Molecular Electrostatic Potential (MEP) map, another output of these calculations, helps to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.
Table 1: Representative Computational Parameters for SER Studies of Biphenyl Derivatives
| Parameter | Typical Method/Basis Set | Information Gained | Reference Example |
| Geometry Optimization | DFT (B3LYP/6-311+G(d,p)) | Provides the most stable 3D structure, bond lengths, and bond angles. | 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid nih.gov |
| Dihedral Angle Scan | DFT or HF | Determines the rotational energy barrier and the most stable conformation of the biphenyl system. | General methodology for biphenyls |
| HOMO-LUMO Energy Gap | DFT (B3LYP/6-311++G(d,p)) | Indicates chemical reactivity and stability. A larger gap implies greater stability. | 4,4-dimethoxy-1,1-biphenyl researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. | 4-(tert-butyl)-4-methoxy-1,1-biphenyl rasayanjournal.co.in |
Computational Insights into Reaction Mechanisms and Selectivity
Computational chemistry plays a pivotal role in elucidating the reaction mechanisms for the synthesis of this compound and predicting the selectivity of these reactions. The primary synthetic route to such biphenyl compounds is often through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
In a typical Suzuki-Miyaura coupling for the synthesis of this compound, 3-bromobenzamide (B114348) would be reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. DFT calculations can be employed to model the entire catalytic cycle, which includes three main steps: oxidative addition, transmetalation, and reductive elimination nih.gov. These calculations can identify the transition state structures and their corresponding activation energies for each step, thereby determining the rate-limiting step of the reaction researchgate.net.
Furthermore, computational studies can provide insights into the regioselectivity and chemoselectivity of reactions. For instance, if there are multiple reactive sites on a starting material, DFT calculations can predict which site is more likely to react by comparing the activation energy barriers for the different possible reaction pathways nih.gov. This is particularly relevant for the functionalization of the biphenyl core.
Another common reaction for modifying the biphenyl scaffold is Friedel-Crafts acylation. The proposed mechanism involves the activation of an acyl chloride by a Lewis acid to form an acylium ion, which then attacks the biphenyl ring nih.gov. Computational modeling can help to determine the preferred position of acylation by analyzing the stability of the intermediate sigma complexes.
Table 2: Computational Approaches to Reaction Mechanisms for Biphenyl Synthesis
| Reaction Type | Computational Method | Key Insights Provided | Reference Example |
| Suzuki-Miyaura Coupling | DFT | Elucidation of the catalytic cycle, identification of transition states, and determination of the rate-limiting step. | General mechanism for biphenyl synthesis nih.gov |
| C-H Functionalization | DFT | Understanding regioselectivity and the role of directing groups and ligands. | Remote C-H functionalization of biphenyl researchgate.net |
| Cyclization Reactions | DFT | Determination of the rate-determining step and the influence of solvent effects on the reaction mechanism. | N-Propargyl benzamide (B126) cyclization acs.org |
Intermolecular Interactions and Crystal Packing Analysis via Hirshfeld Surfaces
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is crucial for understanding the crystal packing and the forces that govern the supramolecular architecture of this compound. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal.
By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts, which are key to the stability of the crystal structure nih.gov.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For similar biphenyl structures, the most significant contributions to the crystal packing often come from H···H, C···H/H···C, and O···H/H···O interactions nih.govnih.gov. For example, in 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, the contributions were found to be H···H (39.7%), C···H/H···C (39%), and O···H/H···O (18%) nih.gov. In another related compound, 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxamide, the contributions were H···H (47.6%), H···C/C···H (33.4%), and H···O/O···H (11.6%) iucr.orgresearchgate.net.
Energy framework calculations can also be performed to quantify the different energy components (electrostatic, dispersion, polarization, and repulsion) of the intermolecular interactions, providing a deeper understanding of the forces driving the crystal packing nih.gov.
Table 3: Predicted Intermolecular Contacts for this compound based on Hirshfeld Surface Analysis of Analogous Compounds
| Interaction Type | Predicted Contribution (%) | Description | Reference Compounds |
| H···H | 30 - 50 | Represents the most abundant type of contact, arising from the hydrogen atoms on the periphery of the molecule. | 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxamide nih.goviucr.orgresearchgate.net |
| C···H / H···C | 30 - 40 | Indicates C-H···π interactions and general van der Waals contacts between carbon and hydrogen atoms. | 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate nih.govnih.gov |
| O···H / H···O | 10 - 20 | Primarily corresponds to N-H···O hydrogen bonds from the carboxamide group and C-H···O interactions. | 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid, 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-carboxamide nih.goviucr.orgresearchgate.net |
Enzyme Inhibition and Activation Mechanisms in Cell-Free Assays
The biphenyl scaffold, a core component of this compound, has been a subject of investigation for its role in enzyme modulation, particularly concerning Fatty Acid Amide Hydrolase (FAAH).
Reversible versus Irreversible Inhibition Kinetics
While direct kinetic studies on this compound are not extensively documented in publicly available literature, research on a closely related compound, biphenyl-3-yl-4-[¹¹C]methoxyphenylcarbamate, provides valuable insights into the potential inhibitory mechanisms of this class of molecules. In vitro and ex vivo studies have demonstrated that this methoxyphenylcarbamate derivative acts as a reversible inhibitor of FAAH. nih.gov
In a comparative study, the inhibition of human FAAH (hFAAH) by biphenyl-3-yl-4-[¹¹C]methoxyphenylcarbamate was contrasted with that of URB597, a known irreversible FAAH inhibitor. The study showed that while both compounds inhibited the hydrolysis of [³H]-anandamide, their mechanisms differed significantly. A dilution assay revealed that the enzymatic activity of hFAAH treated with the biphenyl methoxyphenylcarbamate derivative could be recovered, confirming its reversible mode of action. nih.gov This is in stark contrast to URB597-treated hFAAH, which showed a slow recovery of activity upon dilution, characteristic of irreversible inhibition. nih.gov
The inhibition potency of biphenyl-3-yl-4-[¹¹C]methoxyphenylcarbamate was determined to be moderate, with an IC50 value of 436 nM against hFAAH. nih.gov
Table 1: FAAH Inhibition Data for Biphenyl Derivatives
| Compound | Target | IC50 (nM) | Inhibition Type |
|---|---|---|---|
| Biphenyl-3-yl-4-[¹¹C]methoxyphenylcarbamate | hFAAH | 436 | Reversible |
Allosteric Modulation Mechanisms (e.g., D1R PAM)
The biphenyl-methoxy structural motif has been identified as a promising starting point for the development of positive allosteric modulators (PAMs) of the dopamine (B1211576) D1 receptor (D1R). Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (dopamine) binds, thereby modulating the receptor's function. nih.govnih.govresearchgate.netmdpi.com
Molecular dynamics simulations of D1R PAMs have suggested that these molecules can stabilize the receptor in an active conformation. For instance, the PAM LY3154207 has been shown to prefer a horizontal orientation above the intracellular loop 2 (IL2) of the D1R, stabilizing its helical conformation and inducing significant changes in key structural motifs of the receptor. nih.gov This allosteric effect is proposed to enhance the coupling of the G protein to the receptor. nih.gov
Receptor Binding and Functional Assays in Isolated Cell Lines (e.g., CB2 receptor ligands in CHO-K1 cells)
Agonist, Antagonist, and Inverse Agonist Functional Characterization
Functional characterization of ligands at the CB2 receptor is typically performed in cell lines stably expressing the human CB2 receptor, such as CHO cells. nih.govnih.govelsevierpure.com These assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an inverse agonist (reduces the basal activity of the receptor).
For instance, studies on various cannabinoid ligands in CB2-transfected CHO cells have utilized forskolin-stimulated cyclic AMP (cAMP) production assays to determine functional activity. nih.govelsevierpure.com Agonists of the CB2 receptor, which is typically Gi/o-coupled, will inhibit adenylyl cyclase and thus reduce forskolin-induced cAMP levels. Conversely, inverse agonists can enhance forskolin-stimulated cAMP production. nih.govelsevierpure.com Antagonists will block the inhibitory effect of an agonist on cAMP production. nih.gov
Ligand Selectivity Profiling against Related Receptor Subtypes
A critical aspect of characterizing a new ligand is determining its selectivity for its intended target over other related receptors. For CB2 receptor ligands, selectivity is most importantly assessed against the cannabinoid receptor 1 (CB1). mq.edu.aunih.govnih.gov High homology between the ligand-binding domains of these two receptors presents a challenge in developing highly selective CB2 ligands. mq.edu.au
Binding assays using membranes from CHO cells transfected with either human CB1 or CB2 receptors are a standard method for determining selectivity. nih.govelsevierpure.com By comparing the binding affinities (Ki values) of a compound for both receptor subtypes, a selectivity ratio can be calculated. A high CB2/CB1 affinity ratio indicates a high degree of selectivity for the CB2 receptor. nih.govelsevierpure.com For example, the ligand JWH133 has been shown to be a selective CB2 receptor agonist. mq.edu.au
Biochemical Pathway Modulation and Signaling Cascade Analysis (e.g., cAMP assay)
The modulation of biochemical pathways, particularly the cyclic AMP (cAMP) signaling cascade, is a key mechanism through which G protein-coupled receptors (GPCRs) like the D1 and CB2 receptors exert their cellular effects. nih.gov
As mentioned previously, a structural analog of this compound, 4′-methoxy[1,1′-biphenyl]-4-carbaldehyde, was identified as a hit in a search for D1R PAMs through a potentiator-mode cAMP assay. In this type of assay, the ability of a compound to enhance the maximal effect (Emax) of the endogenous agonist (dopamine) on cAMP production is measured. The identification of this biphenyl derivative underscores the role of this chemical scaffold in modulating the D1R-mediated cAMP signaling pathway.
The cAMP signaling pathway is a fundamental intracellular cascade. The binding of an agonist to a Gs-coupled receptor (like D1R) activates adenylyl cyclase, which converts ATP to cAMP. cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. Conversely, activation of a Gi/o-coupled receptor (like CB2R) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Therefore, cAMP assays are a vital tool for dissecting the functional consequences of ligand binding to these receptors.
Mechanistic Insights into this compound from In Vitro and Biochemical Analyses
Applications As Research Probes and Intermediates
Development of 4'-Methoxy-[1,1'-biphenyl]-3-carboxamide as Chemical Probes for Biological Systems
While this compound itself has not been extensively documented as a standalone chemical probe, its structural motif is integral to the design of sophisticated probes for various biological targets. Chemical probes are essential small molecules used to study and manipulate biological systems. The biphenyl (B1667301) carboxamide core is a privileged scaffold in this regard, offering a rigid yet tunable structure that can be modified to achieve high affinity and selectivity for specific proteins.
For instance, derivatives of the [1,1'-biphenyl]-3-carboxamide (B8743290) scaffold have been developed as potent and selective inhibitors for challenging targets. A notable example is the development of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as inhibitors of the protein kinase PKMYT1, which is a synthetic lethal target in cancers with CCNE1 amplification. nih.gov These probes have demonstrated excellent potency and selectivity, highlighting the utility of the biphenyl carboxamide core in creating tools to investigate complex biological pathways. nih.gov The methoxy (B1213986) group in the 4'-position can be crucial for modulating properties such as solubility, metabolic stability, and target engagement.
Utilization as Key Intermediates in Complex Molecule Synthesis
The structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. The biphenyl core is a common feature in many biologically active compounds, and methods to construct this framework efficiently are of high importance in organic synthesis.
A key reaction in the synthesis of biphenyl compounds is the Suzuki-Miyaura coupling, which typically involves the palladium-catalyzed reaction of a boronic acid with a halide. The precursor to this compound, likely 4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, can be synthesized via such coupling reactions. This carboxylic acid can then be converted to the primary carboxamide.
This scaffold serves as a building block for more elaborate structures. For example, the related compound, 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid, has been used as a starting material in the synthesis of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. iucr.org This demonstrates how the methoxy-biphenyl-carboxylic acid core can be readily functionalized. Similarly, this compound can be envisioned as a crucial intermediate for a variety of more complex derivatives, where the carboxamide group can be further modified or the biphenyl rings can be functionalized to achieve desired biological activities.
Role in Exploring Enzyme Function and Receptor Pharmacology
The biphenyl carboxamide scaffold is a cornerstone in the exploration of enzyme function and receptor pharmacology due to its ability to be tailored for high-affinity binding to various biological targets.
One prominent example is the development of a potent and selective agonist for the sphingosine-1-phosphate-1 (S1P1) receptor, 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide. acs.orgnih.gov This compound, which features a more complex amide linkage built upon a biphenyl structure, demonstrates remarkable selectivity for the S1P1 receptor over other S1P receptor subtypes. acs.orgnih.gov Such selectivity is invaluable for dissecting the specific roles of S1P1 in physiological and pathological processes. acs.orgnih.gov
The following table summarizes the S1P receptor subtype selectivity for a related biphenyl derivative:
| Receptor Subtype | EC50 (μM) |
| hS1P1 | 0.035 |
| hS1P2 | >25 |
| hS1P3 | >25 |
| hS1P4 | >50 |
| hS1P5 | 4.3 (58% efficacy) |
Data sourced from ACS Medicinal Chemistry Letters acs.org
Furthermore, as mentioned earlier, derivatives of 2-amino-[1,1'-biphenyl]-3-carboxamide have been instrumental in developing selective inhibitors of the PKMYT1 kinase. nih.gov The co-crystal structures of these inhibitors with PKMYT1 have provided critical insights into the binding interactions that confer potency and selectivity, thereby advancing our understanding of the enzyme's active site. nih.gov
Potential in Radioligand Development for In Vitro Research (e.g., [11C] labeling)
Radiolabeled versions of biologically active compounds, known as radioligands, are indispensable tools for in vitro research, particularly for techniques like Positron Emission Tomography (PET) imaging. The biphenyl carboxamide structure is a suitable candidate for radiolabeling, often with the positron-emitting isotope Carbon-11 (¹¹C).
The synthesis of new carbon-11-labeled carboxamide derivatives has been explored for their potential as PET radioligands for imaging dopamine (B1211576) D3 receptors. nih.gov In these studies, O-[¹¹C]methylation of precursor molecules using [¹¹C]CH₃OTf is a common strategy to introduce the radioisotope. nih.gov This method could potentially be applied to the methoxy group of this compound to produce a PET tracer.
The development of radiolabeled biphenylsulfonamide matrix metalloproteinase (MMP) inhibitors as potential PET cancer imaging agents further underscores the utility of the biphenyl scaffold in this area. nih.gov Although these are sulfonamides and not carboxamides, the principle of using a radiolabeled biphenyl core to target specific enzymes in vivo is well-established. nih.gov
The feasibility of using such radioligands in research is often assessed by their radiochemical yield, synthesis time, and specific activity, as exemplified by the data for potential dopamine D3 receptor radioligands:
| Parameter | Value |
| Radiochemical Yield (decay corrected) | 50-65% |
| Overall Synthesis Time | 20 min |
| Specific Activity (at end of synthesis) | 111-148 GBq/µmol |
Data sourced from PubMed nih.gov
These findings collectively suggest that 4'-Methoxy-[¹¹C]-[1,1'-biphenyl]-3-carboxamide could be a viable candidate for development as a PET radioligand to study the distribution and density of its target receptors or enzymes in vitro and potentially in vivo.
Structural Modifications and Analog Development for Academic Exploration
Design Principles for Novel 4'-Methoxy-[1,1'-biphenyl]-3-carboxamide Derivatives
The design of new analogs of this compound is guided by several established principles in medicinal chemistry. A primary approach involves structure-based drug design, where the three-dimensional structure of a biological target is used to guide the design of more potent and selective inhibitors. For instance, X-ray crystallography of a target protein in complex with an inhibitor can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. nih.govnih.gov This information allows for the rational design of new derivatives that enhance these interactions. For example, if the methoxy (B1213986) group of the parent compound is found to occupy a specific pocket, analogs might be designed with alternative substituents at this position to probe the size, polarity, and electronic requirements of that pocket.
Another key principle is the use of quantitative structure-activity relationship (QSAR) studies. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. walshmedicalmedia.comfrontiersin.org By analyzing topological, electronic, and steric descriptors, researchers can identify features that are either beneficial or detrimental to activity, guiding the design of new molecules with predicted improvements. walshmedicalmedia.com For biphenyl (B1667301) analogs, QSAR can help select substituents that are predicted to enhance a specific biological effect, such as analgesic or anti-inflammatory activity. walshmedicalmedia.com
Furthermore, a combinatorial pharmacophore approach can be employed. researchgate.net This strategy involves combining the essential structural features (pharmacophore) of the biphenyl carboxamide scaffold with other known bioactive fragments to create hybrid molecules with potentially novel or enhanced biological profiles. researchgate.net The synthesis of libraries of such compounds allows for the rapid exploration of SAR and the identification of promising new leads for further development. nih.gov
Impact of Substituent Variations on In Vitro Biological Activities
The biological activity of biphenyl derivatives can be profoundly influenced by the nature and position of substituents on the aromatic rings. Systematic variation of these substituents is a fundamental strategy to build a comprehensive SAR profile.
The electronic properties of substituents, whether they are electron-donating (EDG) or electron-withdrawing (EWG), can significantly alter the biological activity of the parent compound. These effects are often quantified using Hammett constants (σ). Studies on related 4-aminobiphenyls have shown a correlation between the Hammett σ+ values of substituents and their mutagenic activity, with a general trend of increasing mutagenicity with more potent electron-withdrawing groups. umich.edunih.gov
In the context of designing inhibitors, the introduction of EWGs or EDGs can modulate the pKa of the carboxamide moiety or influence key interactions with a target protein. For example, in the development of biphenylamide Hsp90 inhibitors, various electron-donating and electron-withdrawing substituents were installed on the amide side chain to probe their effect on anti-proliferative activity. nih.gov Similarly, for arylsulfonamide inhibitors of ADAMTS7, placing a p-trifluoromethyl group (a strong EWG) on the biphenyl moiety resulted in a significant increase in activity compared to other substitutions. rsc.org
Table 1: Influence of Electronic Substituent Effects on Biphenyl Derivatives' Activity
| Substituent Type | General Effect on Biphenyl Core | Example Finding | Citation |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) | Can increase potency by enhancing interactions or modulating pKa. | A p-trifluoromethyl biphenyl sulfonamide showed an 8-fold increase in ADAMTS7 inhibition. | rsc.org |
| Electron-Donating Group (EDG) | Can influence binding and metabolic stability. | Modifications to the benzamide (B126) side chain with EDGs produced analogs with improved anti-proliferative activity. | nih.gov |
This table is generated based on findings from related biphenyl compound studies and illustrates general principles applicable to this compound.
The size, shape (steric properties), and lipophilicity of substituents are critical determinants of biological activity. Bulky substituents can create steric hindrance, which may either prevent binding to a target or, conversely, enhance selectivity by preventing binding to off-targets. In the development of ADAMTS7 inhibitors, a bulky 4-morpholino substituent led to a decrease in activity, likely due to excessive bulkiness. rsc.org Conversely, introducing substituents ortho to the glycosidic bond in biphenyl mannoside FimH inhibitors led to significant potency enhancements due to increased hydrophobic interactions. nih.gov
Lipophilicity, often measured as the partition coefficient (LogP), is crucial for properties like cell membrane permeability and binding to hydrophobic pockets in proteins. Studies on 4-aminobiphenyls have demonstrated that their mutagenicity can be correlated with hydrophobicity, and structure-activity correlations were improved when both electronic and hydrophobicity data were considered together. umich.edunih.gov Therefore, modifying the this compound scaffold to optimize its lipophilicity is a key strategy for improving its biological profile.
Table 2: Impact of Steric and Lipophilic Variations on Biphenyl Derivatives
| Modification | Rationale | Example Finding | Citation |
|---|---|---|---|
| Introduction of Bulky Groups | To probe steric tolerance of the binding site. | A bulky 4-morpholino group decreased activity against ADAMTS7, suggesting steric hindrance. | rsc.org |
| Ortho-Substitution | To induce conformational changes or enhance hydrophobic interactions. | Ortho-substitution on the mannoside phenyl ring enhanced FimH binding affinity. | nih.gov |
This table is generated based on findings from related biphenyl compound studies and illustrates general principles applicable to this compound.
Bioisosteric Replacement Strategies
Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group or atom is replaced by another with similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or other pharmacokinetic properties. drughunter.comcambridgemedchemconsulting.comchem-space.comu-tokyo.ac.jp This approach is highly relevant for the academic exploration of this compound.
A common bioisosteric replacement for a carboxamide group is a tetrazole ring. This substitution can mimic the hydrogen bonding properties of the amide while potentially increasing metabolic stability and oral bioavailability. drughunter.com For example, the replacement of a carboxylic acid with a tetrazole in the development of losartan (B1675146) led to a tenfold increase in potency. drughunter.com Another potential bioisostere for the amide is the trifluoroethylamine group, which can enhance metabolic stability by being less susceptible to proteolysis. drughunter.com
The biphenyl core itself can be considered a bioisosteric replacement. In one study, a benzanilide (B160483) moiety prone to enzymatic cleavage was successfully replaced by a more stable biphenyl system in a series of ABCG2 modulators. nih.gov This demonstrates that the core scaffold can be modified to enhance stability while retaining biological activity. nih.gov Similarly, the methoxy group on the 4'-position could be replaced by other groups like a fluorine atom or a small alkyl group to fine-tune electronic properties and metabolic stability. cambridgemedchemconsulting.com
Scaffold Hopping and Lead Optimization Efforts
Scaffold hopping is a lead optimization strategy that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain similar biological activity. nih.govresearchgate.netresearchgate.net This approach is used to discover novel chemical series with improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. researchgate.netarxiv.org
For this compound, scaffold hopping could involve replacing the biphenyl core with other bicyclic systems. For instance, based on the principle of bioelectronic isosterism, a series of heterocyclic substituted benzenesulfonamide (B165840) derivatives were designed as AT2 receptor antagonists by hopping from a known biphenyl scaffold. frontiersin.org Potential replacement scaffolds could include phenyl-pyridines, benzodioxepins, or other rigid systems that can present the key pharmacophoric elements (the carboxamide and methoxy-bearing ring) in a similar spatial orientation. researchgate.nettmu.edu.tw Computational methods and virtual screening can be employed to identify potential new scaffolds that fit the pharmacophore model of the original compound. researchgate.net
Conformational Restriction and Rigidity Enhancements
The biphenyl scaffold of this compound possesses a degree of conformational flexibility due to rotation around the bond connecting the two phenyl rings. While this flexibility can be advantageous for binding to some targets, it can also come with an entropic penalty upon binding. Introducing conformational restrictions can pre-organize the molecule into a more bioactive conformation, potentially leading to increased potency and selectivity.
One approach to achieve this is to introduce bulky substituents at the ortho positions of the biphenyl rings. This steric hindrance can restrict rotation and favor a particular conformation. nih.gov For example, the introduction of 2',6'-dimethoxy substituents on a biphenyl moiety was used to create conformationally restricted analogs, although in that specific case, it led to a decrease in affinity for the angiotensin II receptor. nih.gov Another strategy is to incorporate fused ring systems to create a more rigid structure. In the development of Hsp90 inhibitors, fused ring systems like naphthalene (B1677914) or quinolone were introduced to compensate for the flexibility of the biaryl moiety. nih.gov These strategies can be applied to the this compound framework to explore the impact of conformational rigidity on its biological profile.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the calculation of a unique molecular formula.
For 4'-Methoxy-[1,1'-biphenyl]-3-carboxamide, the expected molecular formula is C₁₄H₁₃NO₂. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would measure the exact mass of the protonated molecule [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula. A match within a narrow tolerance (e.g., ±0.001 Da) provides definitive confirmation of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
| Parameter | Expected Value for C₁₄H₁₄NO₂⁺ [M+H]⁺ |
| Calculated Exact Mass | 228.10190 |
| Hypothetical Measured Mass | 228.10211 |
| Mass Difference (ppm) | 0.92 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and structure of an organic molecule in solution. For this compound, ¹H NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms.
The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic region (typically 6.9-8.0 ppm) would display a complex series of signals corresponding to the eight protons on the two phenyl rings. The protons on the 4'-methoxyphenyl ring would appear as two distinct doublets due to their para substitution, while the protons on the 3-carboxamide substituted ring would show a more complex splitting pattern. A sharp singlet corresponding to the three protons of the methoxy (B1213986) (-OCH₃) group would be expected in the upfield region (around 3.8-3.9 ppm). The two protons of the primary amide (-CONH₂) would likely appear as two broad singlets.
Illustrative ¹H NMR Data Table (Predicted for a hypothetical spectrum in a standard solvent like CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Singlet | 1H | Aromatic H (C2-H) |
| ~7.8 | Doublet | 1H | Aromatic H (C4-H) |
| ~7.6 | Doublet | 2H | Aromatic H (C2'-H, C6'-H) |
| ~7.5 | Triplet | 1H | Aromatic H (C5-H) |
| ~7.4 | Doublet | 1H | Aromatic H (C6-H) |
| ~7.0 | Doublet | 2H | Aromatic H (C3'-H, C5'-H) |
| ~6.5 (broad) | Singlet | 1H | Amide H (-NH₂) |
| ~6.0 (broad) | Singlet | 1H | Amide H (-NH₂) |
| ~3.85 | Singlet | 3H | Methoxy H (-OCH₃) |
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
While NMR provides the solution-state structure, Single Crystal X-ray Diffraction offers the ultimate confirmation of a molecule's three-dimensional structure and stereochemistry in the solid state. This technique involves irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern.
Successful analysis of this compound would require the growth of a suitable, diffraction-quality single crystal. The resulting data would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the amide group, that dictate the crystal packing arrangement. This provides an unambiguous and definitive structural proof.
Hypothetical Crystallographic Data Table
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 21.987 |
| β (°) | 98.76 |
| Volume (ų) | 1194.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.268 |
Chromatographic Techniques for Purity Assessment and Separation in Research
Chromatographic methods are essential for verifying the purity of a synthesized compound and for its separation from reaction byproducts or starting materials. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
For a compound like this compound, a reverse-phase HPLC method would typically be employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >95% or >98% is often required for research applications.
Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Hypothetical Retention Time | 5.8 minutes |
Spectroscopic Methods for Molecular Interactions
Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy provide valuable information about the electronic structure and functional groups within the molecule.
UV-Vis Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The biphenyl (B1667301) core of this compound is a significant chromophore. The spectrum would be expected to show strong absorptions (π → π* transitions) characteristic of the extended conjugated system.
FT-IR Spectroscopy: This method measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). It is an excellent tool for identifying the functional groups present. The FT-IR spectrum of the target compound would show characteristic absorption bands confirming the presence of the amide (N-H and C=O stretches), the ether (C-O stretch), and the aromatic rings (C-H and C=C stretches).
| Technique | Expected Absorption | Functional Group Assignment |
| UV-Vis | λₘₐₓ ~260-280 nm | π → π* transition (Biphenyl system) |
| FT-IR | ~3350, 3180 cm⁻¹ (two bands) | N-H stretch (Amide) |
| FT-IR | ~1660 cm⁻¹ | C=O stretch (Amide I) |
| FT-IR | ~1600, 1480 cm⁻¹ | C=C stretch (Aromatic) |
| FT-IR | ~1250 cm⁻¹ | C-O stretch (Aryl ether) |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4'-Methoxy-[1,1'-biphenyl]-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between 3-bromo-4-methoxybiphenyl precursors and carboxamide nucleophiles. Optimization involves tuning reaction parameters:
- Catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%) .
- Solvent selection (e.g., DMF or THF for solubility control).
- Temperature (80–120°C) and reaction time (12–24 hours) to maximize yield while minimizing side products. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) is critical .
Q. What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Analyze aromatic proton splitting patterns (e.g., methoxy singlet at δ ~3.8 ppm, biphenyl coupling in δ 7.0–8.0 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₃NO₂: 228.1022; observed: 228.1025) .
- HPLC : Assess purity (>95% via reverse-phase C18 columns, acetonitrile/water gradients) .
Q. What are common impurities or by-products encountered during synthesis, and how can they be mitigated?
- Methodological Answer :
- By-products : Unreacted brominated intermediates or dehalogenated biphenyl derivatives.
- Mitigation : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess Pd .
- Quality control : Monitor reaction progress via TLC and employ recrystallization (e.g., ethanol/water) to isolate pure product .
Advanced Research Questions
Q. How do substituent modifications on the biphenyl scaffold (e.g., methoxy position, halogenation) influence biological activity in cancer-related targets like AKR1C3?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance binding to AKR1C3’s hydrophobic pocket. For example, 3′,4′-dichloro analogs show 10-fold higher inhibition (IC₅₀ = 0.12 µM vs. 1.3 µM for methoxy) .
- Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict binding modes, followed by enzymatic assays (NADPH depletion monitored at 340 nm) .
Q. How can researchers resolve discrepancies in biological activity data for analogs of this compound?
- Methodological Answer :
- Data contradiction analysis : Compare logP (lipophilicity) and solubility profiles (shake-flask method) to explain variability in cellular uptake. For instance, methoxy derivatives may exhibit lower membrane permeability than trifluoromethyl analogs .
- In vitro vs. in vivo correlation : Use pharmacokinetic studies (e.g., plasma protein binding assays) to identify metabolic instability as a factor .
Q. What strategies are effective for improving the pharmacokinetic profile of this compound derivatives?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable esters (e.g., methyl or benzyl esters) to enhance oral bioavailability .
- Metabolic stability : Replace metabolically labile methoxy groups with bioisosteres (e.g., trifluoromethoxy) .
- In vivo testing : Conduct rodent studies with LC-MS/MS quantification of plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
